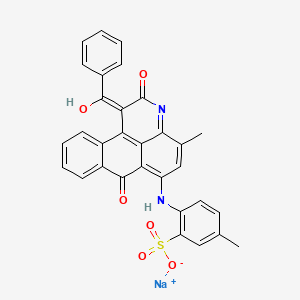
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a benzenesulfonic acid group and a dibenzisoquinolinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-aminobenzenesulfonate: Another sulfonic acid derivative with different functional groups and applications.
1-benzoyl-2,7-dimethylnaphthalene: A compound with a similar core structure but different substituents and properties.
Uniqueness
Benzenesulfonic acid, 2-((1-benzoyl-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)-5-methyl-, monosodium salt is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
72152-48-8 |
|---|---|
Molekularformel |
C31H21N2NaO6S |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
sodium;2-[[(16E)-16-[hydroxy(phenyl)methylidene]-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaen-10-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C31H22N2O6S.Na/c1-16-12-13-21(23(14-16)40(37,38)39)32-22-15-17(2)28-26-24(19-10-6-7-11-20(19)30(35)25(22)26)27(31(36)33-28)29(34)18-8-4-3-5-9-18;/h3-15,32,34H,1-2H3,(H,37,38,39);/q;+1/p-1/b29-27+; |
InChI-Schlüssel |
HJKFEMSMMFSFBN-HEKQOYCRSA-M |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)/C(=C(/C6=CC=CC=C6)\O)/C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C(=C(C6=CC=CC=C6)O)C(=O)N=C4C(=C2)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
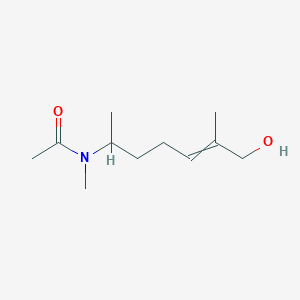
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
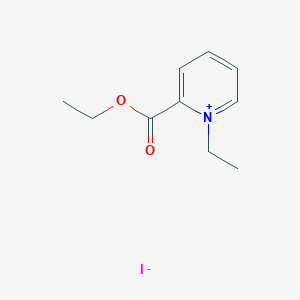
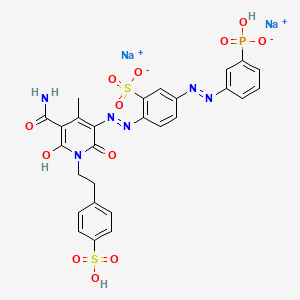
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
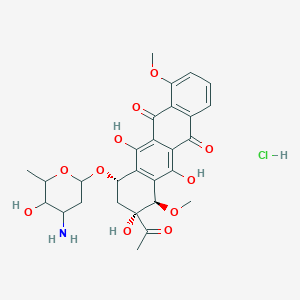

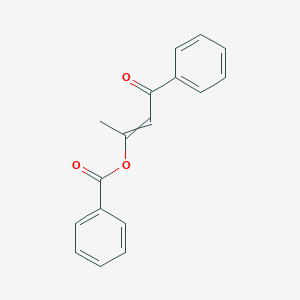
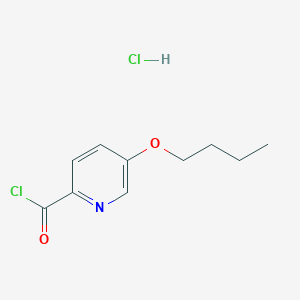

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

